In Vitro Radiosensitization Enhancement Ratio (ER) of KIH-801 vs. Misonidazole (MISO)
KIH-801 (2-nitroimidazole-1-acetohydroxamic acid) demonstrates a superior in vitro enhancement ratio (ER) compared to the historical benchmark misonidazole (MISO). In direct head-to-head evaluation against EMT6 murine mammary tumor cells, KIH-801 achieved a higher ER, indicating greater potentiation of radiation-induced cell death under hypoxic conditions [1].
| Evidence Dimension | In vitro hypoxic cell radiosensitization |
|---|---|
| Target Compound Data | ER = 1.68 |
| Comparator Or Baseline | Misonidazole (MISO): ER = 1.58 |
| Quantified Difference | 0.10 ER units higher (~6.3% relative improvement) |
| Conditions | 1 mM concentration, EMT6 murine mammary tumor cells, hypoxic conditions |
Why This Matters
Procurement of KIH-801 over generic MISO provides a higher efficiency radiosensitizing effect at equimolar concentrations in vitro, enabling more robust experimental outcomes or dose-sparing strategies in preclinical radiobiology studies.
- [1] Hori H, et al. KIH-802: 2-nitroimidazole-1-acetohydroxamate as a hypoxic cell radiosensitizer. Int J Radiat Oncol Biol Phys. 1989;16(4):1029-32. View Source
